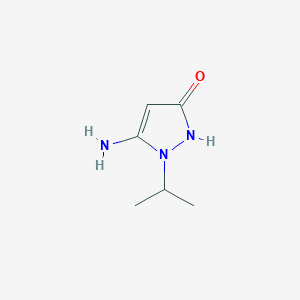

5-Amino-1-isopropyl-1H-pyrazol-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-propan-2-yl-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-4(2)9-5(7)3-6(10)8-9/h3-4H,7H2,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPXLYGNSXYUPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355439 | |

| Record name | 5-Amino-1-isopropyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78317-68-7 | |

| Record name | 5-Amino-1-isopropyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Amino-1-isopropyl-1H-pyrazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-Amino-1-isopropyl-1H-pyrazol-3-ol. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound, with the CAS number 78317-68-7, is a heterocyclic organic compound. Its fundamental properties are summarized below.[1]

| Property | Value | Reference |

| CAS Number | 78317-68-7 | [1] |

| Molecular Formula | C6H11N3O | [1] |

| Molecular Weight | 141.17 g/mol | [1] |

| Melting Point | >300 °C |

Synthesis and Experimental Protocols

The synthesis of 5-aminopyrazoles generally involves the condensation of a hydrazine derivative with a β-ketoester or a β-ketonitrile. For this compound, a plausible synthetic route would involve the reaction of isopropylhydrazine with a suitable three-carbon carbonyl compound.

General Experimental Protocol for the Synthesis of 5-Aminopyrazoles:

A common and versatile method for the synthesis of 5-aminopyrazoles is the reaction of β-ketonitriles with hydrazines. While a specific protocol for this compound is not detailed in the literature, a general procedure can be adapted.

Reaction Scheme:

Caption: General synthesis of this compound.

Methodology:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl cyanoacetate in a suitable solvent such as ethanol.

-

Addition of Base: Add a base, for instance, sodium ethoxide, to the solution to facilitate the reaction.

-

Addition of Hydrazine: Slowly add isopropylhydrazine to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Workup and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography to yield this compound.

Note: This is a generalized protocol. Optimization of reaction conditions, including solvent, temperature, and reaction time, is crucial for achieving a high yield and purity of the final product.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of 5-aminopyrazole derivatives has been extensively studied and is known to exhibit a wide range of pharmacological activities, primarily as kinase inhibitors.

Kinase Inhibition:

The 5-aminopyrazole scaffold is a common pharmacophore in the design of inhibitors for various protein kinases.[2][3] The amino group and the pyrazole ring system can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.

Potential Kinase Targets:

Based on the structure-activity relationships (SAR) of related 5-aminopyrazole compounds, potential kinase targets for this compound could include:

-

p38 MAP Kinase: Several 5-aminopyrazole derivatives have been identified as potent and selective inhibitors of p38α MAP kinase, which is involved in inflammatory responses.[2]

-

c-Jun N-terminal Kinase (JNK): Aminopyrazole-based compounds have been explored as JNK3 inhibitors for the potential treatment of neurodegenerative diseases.

-

Cyclin-Dependent Kinases (CDKs): The pyrazole core is present in inhibitors of CDKs, which are key regulators of the cell cycle and are important targets in cancer therapy.[4]

-

Aurora Kinases: These are another class of serine/threonine kinases involved in mitosis, and pyrazole-containing molecules have shown inhibitory activity against them.[5]

-

RET Kinase: A novel 5-aminopyrazole-4-carboxamide derivative has been identified as a specific inhibitor of RET kinase, a receptor tyrosine kinase implicated in certain types of cancer.[6]

Illustrative Signaling Pathway Inhibition:

The following diagram illustrates a generalized kinase inhibition pathway that could be relevant for this compound, assuming it acts as a kinase inhibitor.

Caption: Potential mechanism of action via kinase pathway inhibition.

Future Research Directions

To fully elucidate the chemical and biological profile of this compound, the following experimental investigations are recommended:

-

Full Physicochemical Characterization: Determination of pKa, logP, and solubility in various solvents.

-

Comprehensive Spectral Analysis: Acquisition and interpretation of 1H NMR, 13C NMR, IR, and high-resolution mass spectrometry data to confirm the structure and purity.

-

Optimized Synthesis Protocol: Development and validation of a detailed and reproducible synthetic procedure with purification and characterization of intermediates and the final product.

-

In Vitro Biological Screening: Profiling the compound against a panel of kinases to identify specific targets.

-

Cell-Based Assays: Evaluation of its effects on cell proliferation, apoptosis, and relevant signaling pathways in appropriate cancer or inflammatory cell line models.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the key structural features required for biological activity and to optimize potency and selectivity.

This technical guide serves as a foundational resource for researchers interested in this compound. Further experimental work is necessary to fully characterize this compound and explore its potential as a lead molecule in drug discovery programs.

References

- 1. scbt.com [scbt.com]

- 2. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]

- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 6. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to a Proposed Synthesis Pathway for 5-Amino-1-isopropyl-1H-pyrazol-3-ol

For distribution to: Researchers, scientists, and drug development professionals.

Proposed Synthesis Pathway

The synthesis of 5-Amino-1-isopropyl-1H-pyrazol-3-ol can be effectively achieved through the condensation reaction of isopropylhydrazine with ethyl cyanoacetate . This reaction is a variation of the classic Knorr pyrazole synthesis, a cornerstone in the preparation of pyrazole derivatives. The reaction proceeds in the presence of a strong base, such as sodium ethoxide, which facilitates the cyclization and subsequent formation of the pyrazolone ring. The product, this compound, exists in tautomeric equilibrium with 3-Amino-1-isopropyl-1H-pyrazol-5(4H)-one.

The proposed reaction is analogous to the synthesis of 1-phenyl-3-amino-5-pyrazolone from phenylhydrazine and ethyl cyanoacetate, a procedure detailed in Organic Syntheses.[1]

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the proposed synthesis, extrapolated from the analogous synthesis of 1-phenyl-3-amino-5-pyrazolone.[1]

| Parameter | Value | Notes |

| Reactants | ||

| Isopropylhydrazine | 1.0 mole equivalent | Limiting reagent. |

| Ethyl Cyanoacetate | 1.0 mole equivalent | |

| Sodium Ethoxide | 2.0 mole equivalents | A minimum of two equivalents is reported as necessary for the analogous reaction to proceed efficiently.[1] |

| Solvent | ||

| Absolute Ethanol | ~8 mL per gram of sodium | Anhydrous conditions are important. |

| Reaction Conditions | ||

| Temperature | 120 °C (oil bath) | Reflux temperature of the reaction mixture. |

| Reaction Time | 16 hours | Extended heating is required for completion. |

| Yield | ||

| Expected Crude Yield | 43-47% | Based on the yield reported for the 1-phenyl analogue.[1] |

Experimental Protocol

This protocol is adapted from the procedure for the synthesis of 1-phenyl-3-amino-5-pyrazolone.[1]

Materials and Equipment:

-

Isopropylhydrazine

-

Ethyl Cyanoacetate

-

Sodium metal

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Diethyl ether

-

2-liter three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Heating oil bath

-

Apparatus for distillation under reduced pressure

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a 2-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser, prepare a solution of sodium ethoxide by cautiously adding 46 g (2.0 gram-atoms) of sodium metal to 800 mL of absolute ethanol.

-

Addition of Reactants: To the hot sodium ethoxide solution, add 113 g (1.0 mole) of ethyl cyanoacetate, followed by 74.1 g (1.0 mole) of isopropylhydrazine.

-

Reaction: Stir the resulting mixture and heat it in an oil bath at 120 °C for 16 hours.

-

Solvent Removal: After the reaction is complete, remove the majority of the ethanol under reduced pressure.

-

Workup:

-

Dissolve the residue in 1 liter of water. Gentle warming to approximately 50 °C with stirring may be necessary to facilitate complete dissolution.

-

Cool the aqueous solution to room temperature and extract it with three 100-mL portions of diethyl ether to remove any unreacted starting materials and non-polar impurities.

-

Carefully acidify the aqueous phase by adding 100 mL of glacial acetic acid.

-

Cool the acidified solution in an ice bath to precipitate the crude product.

-

-

Purification:

-

Collect the crude product by filtration and wash it on the filter with 100 mL of 95% ethanol.

-

For further purification, transfer the solid to a flask and bring it to a boil in 500 mL of 95% ethanol.

-

Cool the ethanolic suspension and filter the purified product.

-

Wash the collected solid with ethanol and dry to obtain this compound.

-

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Workflow for the synthesis and purification of this compound.

Disclaimer: This document provides a proposed synthesis pathway based on established chemical literature for an analogous compound. The experimental protocol should be carried out by qualified personnel in a well-equipped laboratory, with all appropriate safety precautions in place. The expected yield is an estimate and may vary.

References

Spectroscopic Data of 5-Amino-1-isopropyl-1H-pyrazol-3-ol: A Technical Guide

This technical guide provides a detailed overview of the spectroscopic data for the compound 5-Amino-1-isopropyl-1H-pyrazol-3-ol. The information is intended for researchers, scientists, and professionals in the field of drug development who are working with or synthesizing this and related pyrazole derivatives. This document presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to the limited availability of experimentally acquired spectra for this compound in public databases, the following data tables are based on predictions from spectral data of closely related aminopyrazole and pyrazolol analogs. These predictions serve as a valuable reference for the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | Doublet | 6H | -CH(CH ₃)₂ |

| ~4.2 | Septet | 1H | -CH (CH₃)₂ |

| ~5.0 | Singlet | 1H | C4-H |

| ~5.5 (broad) | Singlet | 2H | -NH ₂ |

| ~9.8 (broad) | Singlet | 1H | -OH |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~22 | -CH(C H₃)₂ |

| ~48 | -C H(CH₃)₂ |

| ~85 | C 4 |

| ~155 | C 5-NH₂ |

| ~160 | C 3-OH |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |

| 2970 - 2850 | Medium | C-H stretching (aliphatic) |

| ~1620 | Strong | N-H bending (scissoring) |

| ~1580 | Medium | C=N stretching (ring) |

| ~1500 | Medium | C=C stretching (ring) |

| ~1250 | Medium | C-O stretching |

| ~1100 | Medium | C-N stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment Ion |

| 141 | [M]⁺ (Molecular Ion) |

| 126 | [M - CH₃]⁺ |

| 99 | [M - C₃H₆]⁺ |

| 84 | [M - C₃H₅N]⁺ |

| 56 | [C₃H₆N]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. The choice of solvent may depend on the solubility of the compound and the desired resolution of exchangeable proton signals (e.g., -NH₂ and -OH).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard single-pulse sequence.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: A range sufficient to cover all expected proton resonances (e.g., 0-12 ppm).

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: A 100 MHz or higher frequency NMR spectrometer.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width: A range sufficient to cover all expected carbon resonances (e.g., 0-180 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Reference the chemical shifts to the solvent residual peak or the internal standard.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount of the solid sample (approximately 5-10 mg) in a few drops of a volatile solvent such as methylene chloride or acetone.[1][2]

-

Place a drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1][2]

-

Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.[1][2]

-

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the sample holder and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

For direct infusion, load the solution into a syringe for introduction into the ion source.

-

For analysis coupled with chromatography (e.g., GC-MS or LC-MS), inject an appropriate volume of the solution into the chromatograph.

-

-

Instrument Parameters (Electron Ionization - GC-MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 200-250 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: A range sufficient to include the molecular ion and expected fragments (e.g., m/z 40-300).

-

GC Column: A suitable capillary column for separating heterocyclic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Temperature Program: An appropriate temperature gradient to ensure good separation and elution of the compound.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the observed fragmentation pattern with predicted pathways for pyrazole derivatives to confirm the structure. The fragmentation of pyrazoles often involves cleavage of the ring and loss of small neutral molecules.[3]

-

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to 5-Amino-1-isopropyl-1H-pyrazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 5-Amino-1-isopropyl-1H-pyrazol-3-ol, including its chemical identity, structural information, and relevant data for research and development purposes. This document is intended to serve as a foundational resource for professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical Identity and Structure

Molecular Formula: C₆H₁₁N₃O[1][2]

Molecular Weight: 141.17 g/mol [1][2]

Chemical Name: this compound

Chemical Structure:

(Image generated based on IUPAC name and molecular formula)

Physicochemical Properties

A comprehensive summary of the physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Reference |

| Molecular Weight | 141.17 g/mol | [1][2] |

| Molecular Formula | C₆H₁₁N₃O | [1][2] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, the general synthesis of aminopyrazole derivatives is well-documented. A plausible synthetic approach would involve the cyclocondensation of a β-keto nitrile with isopropylhydrazine. This method is a variation of the well-established Knorr pyrazole synthesis.

General Workflow for Aminopyrazole Synthesis:

Caption: General workflow for the synthesis of this compound.

Detailed Hypothetical Experimental Protocol:

-

Step 1: Reaction Setup. To a solution of a suitable β-keto nitrile (1 equivalent) in a protic solvent such as ethanol, add isopropylhydrazine (1 equivalent).

-

Step 2: Cyclization. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Step 3: Isolation. Upon completion, the solvent is removed under reduced pressure. The resulting residue is then taken up in an appropriate organic solvent and washed with water and brine.

-

Step 4: Purification. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the final product, this compound.

Note: This is a generalized protocol and would require optimization for specific substrates and reaction scales.

Spectroscopic Data

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. For definitive structural confirmation and characterization, the following analyses would be required:

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Signals corresponding to the isopropyl group (a septet and a doublet), the pyrazole ring proton (a singlet), and the amine protons (a broad singlet). |

| ¹³C NMR | Resonances for the carbon atoms of the pyrazole ring, the isopropyl group, and potentially a carbonyl-like carbon for the hydroxyl tautomer. |

| FTIR | Characteristic absorption bands for N-H stretching (amine), O-H stretching (hydroxyl), and C=N and C=C stretching of the pyrazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₆H₁₁N₃O). |

Biological Activity and Drug Development Potential

The biological activity of this compound has not been specifically reported. However, the aminopyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds with a wide range of therapeutic applications.[3][4][5][6] Derivatives of aminopyrazoles have shown activities including, but not limited to, anti-inflammatory, anticancer, antimicrobial, and kinase inhibition.[3][4][5][6]

Potential Signaling Pathway Involvement:

Given the prevalence of aminopyrazole cores in kinase inhibitors, it is plausible that this compound could interact with various protein kinases. The general mechanism for many pyrazole-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby inhibiting its catalytic activity.

Caption: Hypothetical inhibition of a protein kinase by this compound.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of drug discovery, owing to the established biological significance of the aminopyrazole scaffold. While there is a lack of specific experimental data for this compound, this guide provides a foundational understanding of its structure, potential synthesis, and hypothetical biological relevance. Further experimental work is necessary to fully characterize its physicochemical properties, develop a robust synthetic protocol, and explore its pharmacological profile. This information will be crucial for any future drug development efforts centered around this molecule.

References

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academicstrive.com [academicstrive.com]

Biological Activity of 5-Aminopyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Executive Summary: The 5-aminopyrazole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its synthetic tractability and ability to engage in diverse molecular interactions have established it as a cornerstone in medicinal chemistry. Derivatives of 5-aminopyrazole exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] This has led to the development of successful drugs such as the COX-2 inhibitor Celecoxib and the kinase inhibitor Crizotinib.[1][3] This technical guide provides an in-depth overview of the major biological activities of 5-aminopyrazole derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to aid researchers and drug development professionals in this dynamic field.

Major Biological Activities and Mechanisms of Action

5-Aminopyrazole derivatives owe their diverse biological effects to their capacity to act as versatile synthons for more complex fused heterocyclic systems and their ability to target a wide array of enzymes and receptors.[1][4]

Anticancer Activity

A primary focus of research on 5-aminopyrazoles has been in oncology, where they have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[5]

Mechanism of Action: The primary anticancer mechanism involves the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[6] Specific kinase targets include Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs), and Pim-1 kinase.[1][7] By inhibiting these enzymes, 5-aminopyrazole derivatives can halt the cell cycle and induce apoptosis in cancer cells. For instance, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were developed as potent covalent inhibitors of pan-FGFR, showing efficacy against both wild-type and drug-resistant gatekeeper mutants.[7]

Quantitative Data: The anticancer efficacy of various 5-aminopyrazole derivatives is summarized in Table 1.

Table 1: Anticancer Activity of Selected 5-Aminopyrazole Derivatives

| Compound Class/Derivative | Cancer Cell Line(s) | Activity Type | Value (µM) | Reference(s) |

|---|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines (55h, 55j, 55l) | HCT-116, HepG2, MCF-7 | IC50 | 1.26 - 3.22 | [1] |

| 5-Aminopyrazole (1g) | SK-BR3 (Breast) | GI50 | < 14.4 | [8] |

| 5-Amino-1H-pyrazole-4-carboxamide (10h) | NCI-H520 (Lung) | IC50 | 0.019 | [7] |

| 5-Amino-1H-pyrazole-4-carboxamide (10h) | SNU-16, KATO III (Gastric) | IC50 | 0.059, 0.073 | [7] |

| Chloroacetanilide derivative (8) | Hep-G2 (Liver) | IC50 | 3.6 | [6][9] |

| Enamine derivative (19) | Hep-G2 (Liver) | IC50 | 17.7 | [6][9] |

| Pyrazolopyrimidine (16) | Hep-G2 (Liver) | IC50 | 24.4 | [6][9] |

| Pyrazole–Indole Hybrid (7a) | HepG2 (Liver) | IC50 | 6.1 | [5] |

| Pyrazole–Indole Hybrid (7b) | HepG2 (Liver) | IC50 | 7.9 |[5] |

Anti-inflammatory Activity

Chronic inflammation is a key pathological process in numerous diseases, and 5-aminopyrazoles have been successfully developed as potent anti-inflammatory agents.[10][11]

Mechanism of Action: The anti-inflammatory effects are primarily mediated through the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[1][10] Selective inhibition of COX-2 over COX-1 reduces the production of inflammatory prostaglandins while minimizing gastrointestinal side effects.[11] Some derivatives also exhibit multi-target activity, inhibiting other inflammatory mediators like p38 MAP kinase and carbonic anhydrases (CAs).[10][12]

Quantitative Data: Table 2 highlights the potent and often selective inhibitory activity of these derivatives.

Table 2: Anti-inflammatory Activity of Selected 5-Aminopyrazole Derivatives

| Compound/Derivative | Target Enzyme | Activity Type | Value | Reference(s) |

|---|---|---|---|---|

| Derivative 7a | COX-2 | IC50 | 49 nM | [10] |

| 5-LOX | IC50 | 2.4 µM | [10] | |

| hCA IX | Ki | 13.0 nM | [10] | |

| hCA XII | Ki | 5.8 nM | [10] | |

| Derivative 7b | COX-2 | IC50 | 60 nM | [10] |

| 5-LOX | IC50 | 1.9 µM | [10] | |

| Derivative 7j | COX-2 | IC50 | 60 nM | [10] |

| 5-LOX | IC50 | 2.5 µM | [10] |

| Derivative 2j | p38α MAP Kinase | IC50 | 4 nM |[12] |

Antimicrobial Activity

The 5-aminopyrazole scaffold is present in compounds with significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria and fungi.[13][14] Fused systems, such as pyrazolo[1,5-a]pyrimidines derived from 5-aminopyrazoles, have shown particularly powerful antimicrobial effects.[3][15]

Quantitative Data: The antimicrobial potential is typically measured by minimum inhibitory concentrations (MIC) or the diameter of the zone of inhibition in diffusion assays.

Table 3: Antimicrobial Activity of Selected 5-Aminopyrazole Derivatives

| Compound Class/Derivative | Organism | Activity | Reference(s) |

|---|---|---|---|

| Dihydropyrazolo[1,5-a]pyrimidine (61b, 61i) | E. coli, S. Typhi, B. megaterium | Powerful antimicrobial activities | [3] |

| 5-Aminopyrazole (25) | B. subtilis | Inhibition Zone: 7.3 ± 1.1 mm | [13] |

| 5-Pyrazolyl-urea (3c, 4b) | Staphylococcus (MDR strains) | MIC: 32–64 µg/mL | [14] |

| 5-Pyrazolyl-urea (3c, 4a) | Mycobacterium tuberculosis | Moderate activity | [14] |

| 4-Thiocyanato-5-aminopyrazoles | Candida albicans, T. mentagrophytes | Effective antifungal activity |[16] |

Antioxidant Activity

Several 5-aminopyrazole derivatives have been identified as potent antioxidants, capable of scavenging free radicals that contribute to cellular damage and various diseases.[1]

Mechanism of Action: The antioxidant capacity is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[6][9] The pyrazole ring and its substituents can donate hydrogen atoms or electrons to neutralize free radicals.

Quantitative Data: Antioxidant activity is often expressed as a percentage of inhibition at a given concentration.

Table 4: Antioxidant Activity of Selected 5-Aminopyrazole Derivatives

| Compound Class/Derivative | Assay | Activity (% Inhibition) | Reference(s) |

|---|---|---|---|

| Imidazo[1,2-b]pyrazole (22) | DPPH | 75.3% | [1] |

| Imidazo[1,2-b]pyrazole (23) | DPPH | 72.9% | [1] |

| 5-Aminopyrazole (4b) | DPPH | 27.65% (AA%) | [17] |

| 5-Aminopyrazole (4c) | DPPH | 15.47% (AA%) |[17] |

General Workflow for Biological Evaluation

The discovery and development of novel 5-aminopyrazole-based therapeutic agents follow a structured workflow, from initial screening to mechanistic studies.

References

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]

- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 5. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel antioxidant and antitumor 5-aminopyrazole derivatives, 2D/3D QSAR, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of novel antioxidant and antitumor 5-aminopyrazole derivatives, 2D/3D QSAR, and molecular docking - ProQuest [proquest.com]

- 10. researchgate.net [researchgate.net]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 13. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Studies on aminopyrazoles: antibacterial activity of some novel pyrazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Synthesis and anti-fungal activity of 5-aminopyrazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 5-Amino-1-isopropyl-1H-pyrazol-3-ol: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 5-Amino-1-isopropyl-1H-pyrazol-3-ol (CAS 78317-68-7), a heterocyclic compound of interest in contemporary research and development.[1][2][3][4] While specific quantitative solubility data for this compound is not extensively available in public literature, this document provides researchers, scientists, and drug development professionals with a robust framework of experimental protocols to determine its solubility in a variety of solvents. The methodologies detailed herein are foundational for advancing research applications, including formulation development, reaction optimization, and toxicological studies.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is crucial for any experimental design. Key identifiers for this compound are provided below.

| Property | Value | Source |

| CAS Number | 78317-68-7 | [1][2][3][4] |

| Molecular Formula | C₆H₁₁N₃O | [1][3] |

| Molecular Weight | 141.17 g/mol | [1] |

| Structure | A pyrazole ring substituted with an amino group, a hydroxyl group, and an isopropyl group. | [2][3] |

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |

| Water | ||||

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Acetonitrile | ||||

| Dichloromethane | ||||

| Ethyl Acetate | ||||

| User-defined solvent |

Experimental Protocols for Solubility Determination

To empower researchers in generating reliable and reproducible solubility data, this section details two primary methodologies: the "gold standard" Shake-Flask method for thermodynamic solubility and a high-throughput method for kinetic solubility.[5]

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5][6][7] This method involves allowing a surplus of the solid compound to reach equilibrium in a specific solvent over a set period.

Materials:

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.[6]

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[7][8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to sediment. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the chosen analytical method. Analyze the concentration of this compound using a validated analytical technique.

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, create a calibration curve of absorbance versus known concentrations. Measure the absorbance of the diluted sample and determine the concentration from the calibration curve.

-

Gravimetric Analysis: Carefully evaporate the solvent from a known volume of the filtered saturated solution and weigh the remaining solid residue.[9][10][11]

-

High-Performance Liquid Chromatography (HPLC): This method is preferred for its high sensitivity and specificity. Develop a suitable HPLC method and create a standard curve of peak area versus concentration.

-

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's dissolution characteristics from a concentrated stock solution, typically in DMSO.[7][8][12]

Materials:

-

A concentrated stock solution of this compound in DMSO (e.g., 10 or 20 mM).

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

96-well microtiter plates.

-

Plate reader with UV-Vis or nephelometry capabilities.

Procedure:

-

Compound Addition: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.

-

Buffer Addition: Add the aqueous buffer to each well to reach the desired final compound concentrations.

-

Incubation: Mix the plate and incubate at a controlled temperature for a shorter period (e.g., 1-2 hours).[13]

-

Detection of Precipitation: Measure the absorbance or light scattering at a specific wavelength. An increase in signal compared to controls indicates precipitation. The concentration at which precipitation occurs is the kinetic solubility.[13]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the thermodynamic solubility determination using the shake-flask method.

Caption: Thermodynamic Solubility Determination Workflow.

This guide provides a foundational framework for determining the solubility of this compound. The successful application of these methodologies will enable researchers to generate crucial data to inform and accelerate their scientific endeavors.

References

- 1. scbt.com [scbt.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. 78317-68-7|this compound|BLD Pharm [bldpharm.com]

- 4. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 5. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 8. enamine.net [enamine.net]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

- 11. scribd.com [scribd.com]

- 12. charnwooddiscovery.com [charnwooddiscovery.com]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

In-Depth Technical Guide: Handling and Storage of Aminopyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended procedures for the safe handling and optimal storage of aminopyrazole compounds. Adherence to these guidelines is crucial for ensuring the integrity of the compounds, the safety of laboratory personnel, and the reproducibility of experimental results.

General Information

Aminopyrazoles are a class of heterocyclic organic compounds that are important scaffolds in medicinal chemistry due to their diverse biological activities.[1][2] The stability and reactivity of these compounds can be influenced by their substitution patterns and various environmental factors. Therefore, proper handling and storage are paramount.

Hazard Identification and Safety Precautions

Aminopyrazole compounds can present a range of hazards. A thorough risk assessment should be conducted before handling any new aminopyrazole derivative.

Common Hazards:

-

Skin and Eye Irritation: Many aminopyrazole derivatives are known to cause skin and serious eye irritation.[3][4][5]

-

Corrosivity: Some aminopyrazoles are classified as corrosive and can cause burns to the skin, eyes, and mucous membranes.[6]

-

Acute Toxicity: Certain derivatives may be harmful if swallowed.[6]

-

Respiratory Irritation: Dust or vapors may cause respiratory system irritation.[4][6]

-

Sensitization: Skin sensitization has been reported for some aminopyrazole compounds.[6]

Recommended Personal Protective Equipment (PPE): A comprehensive list of recommended PPE is provided in the table below.

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield are mandatory to prevent eye contact.[3][4][6] |

| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber) should be worn.[3][4][6] A lab coat or chemical-resistant apron is also required to prevent skin contact.[5][6] |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[4][6] Work should be conducted in a chemical fume hood.[6] |

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][6]

-

If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][6]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Hazard Summary Diagram

Caption: A summary of the primary hazards associated with aminopyrazole compounds.

Handling Procedures

Safe handling practices are essential to minimize exposure and maintain the integrity of the compound.

General Handling Workflow:

-

Preparation: Before handling, ensure you have read the Safety Data Sheet (SDS) and have the appropriate PPE.[3][4][5][6][7][8]

-

Engineering Controls: All handling of aminopyrazole compounds should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[3][6]

-

Dispensing: Avoid generating dust when handling solid compounds.[3][5][9] Use appropriate tools for weighing and transferring.

-

Incompatible Materials: Keep aminopyrazole compounds away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6][9]

-

Cleaning: Clean up spills promptly using appropriate methods for chemical containment and disposal.[6][9]

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][9]

Handling Workflow Diagram

Caption: A generalized workflow for the safe handling of aminopyrazole compounds.

Storage Guidelines

Proper storage is critical for maintaining the stability and purity of aminopyrazole compounds.

Recommended Storage Conditions:

| Parameter | Condition | Rationale |

| Temperature | Store in a cool, dry place.[9] Refrigeration (2-8°C) is often recommended.[3][6][10] | Prevents thermal degradation.[9][11] |

| Atmosphere | Store in a tightly sealed container.[3][5][7][9][11] For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is advised.[3][6] | Protects from air and moisture, which can cause degradation.[4][10] |

| Light | Protect from light.[3][10] Use amber vials or store in a dark place. | Prevents photolytic degradation.[11] |

| Container | Use chemically resistant and tightly sealed containers. | Prevents contamination and reaction with the container material. |

Experimental Protocols: Stability Studies

To ensure the reliability of experimental data, the stability of aminopyrazole compounds under various conditions should be assessed. Forced degradation studies are a common approach to identify potential degradation products and pathways.[6][10]

General Protocol for Forced Degradation Studies:

This protocol is a general guideline and should be adapted based on the specific properties of the aminopyrazole compound being tested.

1. Preparation of Stock Solution:

- Prepare a stock solution of the aminopyrazole compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).[7]

2. Stress Conditions:

- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period.[7] Neutralize the solution before analysis.

- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis.[7] Neutralize the solution before analysis.

- Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.[7]

- Thermal Degradation: Expose the solid compound or a solution to dry heat (e.g., 70°C) for a specified duration.[5]

- Photolytic Degradation: Expose the solid compound or a solution to UV and visible light in a photostability chamber.[5] A control sample should be kept in the dark.

3. Sample Analysis:

- Analyze the stressed samples at appropriate time points using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector.[4]

- The method should be able to separate the parent compound from all degradation products.

- Quantify the amount of the parent compound remaining and the formation of any degradation products.

4. Data Interpretation:

- Calculate the percentage of degradation for each stress condition.

- Identify and characterize major degradation products using techniques like LC-MS/MS and NMR spectroscopy.

Disposal Guidelines

All waste containing aminopyrazole compounds, including empty containers, should be treated as hazardous chemical waste.

-

Waste Collection: Collect waste in clearly labeled, sealed containers that are compatible with the chemical.[12]

-

Disposal: Disposal must be carried out by a licensed waste disposal company in strict accordance with all local, regional, and national regulations.[3][5][6][8] Do not dispose of down the drain or in regular trash.[12]

-

Decontamination: Decontaminate any reusable labware that has come into contact with aminopyrazole compounds. The rinseate should be collected as hazardous waste.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. bioprocessintl.com [bioprocessintl.com]

- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrpp.com [ijrpp.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. biomedres.us [biomedres.us]

- 9. ijbr.com.pk [ijbr.com.pk]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. netpharmalab.es [netpharmalab.es]

- 12. Expiration Dating and Stability Testing for Human Drug Products | FDA [fda.gov]

The Chemistry and Therapeutic Potential of 5-Amino-1-isopropyl-1H-pyrazol-3-ol Derivatives: A Technical Guide

Introduction: The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide range of biological targets.[1][2] Derivatives built upon this core, particularly those related to 5-Amino-1-isopropyl-1H-pyrazol-3-ol, have emerged as potent modulators of key cellular signaling pathways, showing significant promise in oncology and the treatment of inflammatory diseases.[3] These compounds are frequently investigated as kinase inhibitors, targeting enzymes that are often dysregulated in various cancers.[1] This technical guide provides an in-depth overview of the known derivatives of this pyrazole core, focusing on their synthesis, biological activity, and the structure-activity relationships that govern their therapeutic potential.

Synthesis of 5-Aminopyrazole Derivatives

The synthesis of functionalized 5-aminopyrazoles can be achieved through various strategic routes. A common and efficient method is the multi-component, one-pot reaction, which offers advantages such as operational simplicity, high yields, and environmentally friendly conditions.[4][5]

General Experimental Protocol: Three-Component Synthesis

A widely adopted protocol involves the condensation of a hydrazine derivative, an active methylene compound (like malononitrile), and an aldehyde or ketone.[4][5]

Reagents and Conditions:

-

Hydrazine: Phenylhydrazine or other substituted hydrazines (1 mmol).

-

Active Methylene Compound: Malononitrile (1 mmol).

-

Carbonyl Compound: Substituted benzaldehydes (1 mmol).

-

Catalyst: A nano-catalyst such as LDH@PTRMS@DCMBA@CuI (0.05 g) can be used to enhance reaction rates and selectivity.[4]

-

Solvent: A mixture of H₂O/EtOH (1:1 ratio, 1 mL).

-

Temperature: 55 °C.

-

Time: 15–30 minutes.

Procedure:

-

A mixture of the hydrazine derivative, carbonyl compound, malononitrile, and catalyst is prepared in the specified solvent.

-

The mixture is stirred at 55 °C.

-

The reaction progress is monitored using Thin-Layer Chromatography (TLC).

-

Upon completion, the product is purified, often through simple filtration and recrystallization.

This methodology consistently produces 5-amino-1H-pyrazole-4-carbonitrile derivatives in excellent yields.

| Catalyst/Method | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 55 | 15-27 | 85-93 | [4] |

| Fe₃O₄@SiO₂@vanillin@thioglycolic acid | None (Neat) | Room Temp | 5-15 | 92-98 | [5] |

Below is a generalized workflow for the synthesis and screening of novel pyrazole derivatives.

Biological Activity and Therapeutic Applications

Derivatives of the 5-amino-1-isopropyl-pyrazole core have demonstrated significant potential as specific kinase inhibitors, particularly in the context of cancer therapy.

RET Kinase Inhibition

Activating mutations in the REarranged during Transfection (RET) kinase are common drivers in thyroid and lung cancers. A notable derivative, 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide (compound 15l), was identified as a highly potent and selective RET kinase inhibitor.[6] This compound was designed to improve the metabolic stability of an earlier pyrazolopyrimidine scaffold.[6]

Compound 15l effectively suppresses the growth of cancer cells transformed with both wild-type RET and its gatekeeper mutant (V804M), while showing no effect on normal cells.[6] A global kinase profiling assay against 369 kinases confirmed that the compound exclusively inhibits RET, highlighting its exceptional selectivity.[6]

| Compound | Target Kinase | IC₅₀ (nM) | Cellular Activity | Reference |

| 15l | Wild-Type RET | 44 | Suppresses growth of RET-transformed Ba/F3 cells | [6] |

| 15l | RET (V804M Mutant) | 252 | Suppresses growth of V804M mutant Ba/F3 cells | [6] |

CDK and FLT3 Inhibition in Acute Myeloid Leukemia (AML)

Other 1H-pyrazole-3-carboxamide derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3), which are critical targets in Acute Myeloid Leukemia (AML).[7] Through systematic structural optimization, compound 8t was identified as a powerful multi-kinase inhibitor, demonstrating significantly greater potency than earlier compounds like FN-1501.[7] Compound 8t showed potent anti-proliferative activity against various cancer cell lines and effectively inhibited the phosphorylation pathways of both CDK and FLT3.[7]

| Compound | Target Kinase | IC₅₀ (nM) | Cancer Cell Line (AML) | Reference |

| 8t | CDK2/CycE | 1.1 | MV4-11 | [7] |

| 8t | CDK4/CycD1 | 3.2 | MV4-11 | [7] |

| 8t | FLT3 | 1.2 | MV4-11 | [7] |

Structure-Activity Relationship (SAR)

The development of potent and selective inhibitors from the 5-aminopyrazole scaffold relies on a clear understanding of its structure-activity relationship (SAR). The following diagram illustrates the key pharmacophoric elements of a typical pyrazole-based kinase inhibitor.

The SAR studies indicate that:

-

The 5-amino group (or a related nitrogen-containing moiety) is crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding site.[1]

-

Modifications at the N-1 position (e.g., with an isopropyl group) can influence metabolic stability and selectivity.[6]

-

Substitutions at the C-3 and C-4 positions are critical for exploring different pockets within the active site. Large, hydrophobic groups at these positions can significantly increase potency by occupying deep hydrophobic pockets, while hydrophilic groups can improve pharmacokinetic properties.[7]

Conclusion

Derivatives of this compound represent a versatile and highly valuable class of compounds in modern drug discovery. Their synthetic tractability, combined with their proven ability to selectively inhibit key protein kinases, positions them as promising candidates for the development of targeted therapies for cancer and other proliferative diseases. The exceptional selectivity of compounds like the RET inhibitor 15l underscores the potential of this scaffold to yield clinical candidates with improved efficacy and reduced side effects. Future research will likely focus on further optimizing the pharmacokinetic properties and exploring the full therapeutic range of this remarkable molecular framework.

References

- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.korea.ac.kr [pure.korea.ac.kr]

- 7. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | MDPI [mdpi.com]

Preliminary Cytotoxicity Screening of Novel Pyrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of novel pyrazole compounds. Pyrazoles are a class of heterocyclic organic molecules that have garnered significant interest in medicinal chemistry due to their diverse and potent pharmacological activities, particularly in oncology.[1][2] This document outlines key experimental protocols, summarizes quantitative data on their cytotoxic effects against various cancer cell lines, and visualizes the core signaling pathways implicated in their mechanism of action.

Introduction to Pyrazole Compounds in Oncology

The pyrazole scaffold is a privileged structure in drug discovery, with numerous derivatives demonstrating a broad range of biological activities, including potent anticancer properties.[1][2][3] Their versatile structure allows for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles to target specific cancer-related pathways.[1] Many pyrazole-containing compounds have been investigated for their ability to inhibit key oncogenic targets such as protein kinases, including cyclin-dependent kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][4][5] The initial in vitro evaluation of their cytotoxic potential is a critical first step in the drug development pipeline, providing essential data on potency and cellular mechanisms.

Quantitative Cytotoxicity Data

The cytotoxic activity of pyrazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of a cell population by 50%. A lower IC50 value is indicative of higher potency. The following tables summarize the in vitro cytotoxic activity of various pyrazole derivatives against a panel of human cancer cell lines, as reported in recent literature.

Table 1: Cytotoxicity of Pyrazole Derivatives against Various Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolyl thiourea derivative (4e) | HT-29 (Colon) | >50 µg/mL (concentration used) | [5] |

| Pyrazole-Oxindole Conjugate (6h) | Jurkat (T-cell leukemia) | 4.36 | [6] |

| Pyrazole-Oxindole Conjugate (6j) | Jurkat (T-cell leukemia) | 7.77 | [6] |

| 1,3,5-trisubstituted pyrazoles (4, 5, 6b, 6c, 7, 8, 10b, 10c, 12b) | MCF-7 (Breast) | 3.9 - 35.5 | [7] |

| Pyrazole-based Compound (5) | HepG2 (Liver) | 13.14 | [8] |

| Pyrazole-based Compound (5) | MCF-7 (Breast) | 8.03 | [8] |

| Pyrazole-based Compound (6) | HepG2 (Liver) | 22.76 | [8] |

| Pyrazole-based Compound (6) | MCF-7 (Breast) | 26.08 | [8] |

| Pyrazole-based Compound (10) | MCF-7 (Breast) | 15.38 | [8] |

| Pyrazole Derivative (5b) | K562 (Leukemia) | 0.021 | [2] |

| Pyrazole Derivative (5b) | A549 (Lung) | 0.69 | [2] |

| Pyrazole Derivative (PTA-1) | Jurkat (T-cell leukemia) | 0.32 | [9] |

| Pyrazol-4-yl-1,2,4-triazole (14g) | MCF-7 (Breast) | 1.20 - 2.93 | [10] |

| Pyrazole Compound (L2) | CFPAC-1 (Pancreatic) | 61.7 | [11][12] |

| Pyrazole Compound (L3) | MCF-7 (Breast) | 81.48 | [11][12] |

| 3f (Pyrazole Derivative) | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) | [13][14] |

Table 2: CDK Inhibitory Activity of Pyrazole Derivatives

| Compound ID | CDK2 IC50 (µM) | Reference |

| 4 | 0.75 | [8] |

| 5 | 0.56 | [8] |

| 6 | 0.46 | [8] |

| 7 | 0.77 | [8] |

| 10 | 0.85 | [8] |

| 11 | 0.45 | [8] |

| 9 | 0.96 | [15] |

| 7d | 1.47 | [15] |

| 7a | 2.0 | [15] |

| 4 | 3.82 | [15] |

| Roscovitine (Reference) | 0.99 | [8] |

Experimental Protocols

Detailed methodologies for key assays are provided below. These protocols are intended as a guide and may require optimization based on the specific cell line and pyrazole compound being tested.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[16] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[16][17]

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Pyrazole compounds

-

MTT solution (5 mg/mL in sterile PBS)[17]

-

Dimethyl sulfoxide (DMSO)[16]

-

Phosphate Buffered Saline (PBS)

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) in 100 µL of complete medium per well. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[18]

-

Compound Preparation: Prepare a high-concentration stock solution of the pyrazole compound in 100% DMSO (e.g., 10-50 mM).[16] On the day of the experiment, prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[16]

-

Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of the pyrazole compounds. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.[16]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[12][18]

-

MTT Addition: After incubation, add 10-20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.[16][17]

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[16] Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 540-570 nm using a microplate reader.[17][19]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value using non-linear regression analysis.[16]

Apoptosis Detection (Annexin V-FITC / Propidium Iodide Assay)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells with compromised membrane integrity.[16]

Materials:

-

6-well cell culture plates

-

Flow cytometer

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer (provided in the kit)

-

Cold PBS

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the pyrazole compound at desired concentrations for a specified time. Include untreated and vehicle controls.[16]

-

Cell Harvesting: After treatment, collect both floating and adherent cells. Wash adherent cells with PBS and detach using trypsin. Combine all cells from each well.[16]

-

Staining: Centrifuge the cell suspension and wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[16]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[16]

-

Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[16]

-

Cell Cycle Analysis

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). Cell cycle arrest at specific checkpoints is a common mechanism of action for anticancer agents.[6]

Materials:

-

6-well cell culture plates

-

Flow cytometer

-

Cold 70% Ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Cold PBS

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.

-

Cell Harvesting: Collect all cells and wash once with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content is measured by the intensity of PI fluorescence.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.[5][6]

Visualized Workflows and Signaling Pathways

Experimental and Logical Workflows

Caption: Workflow for Preliminary Cytotoxicity Screening using the MTT Assay.

Key Signaling Pathways

Many pyrazole derivatives exert their cytotoxic effects by inducing apoptosis (programmed cell death) and/or causing cell cycle arrest.[2][4][13]

Apoptosis Induction: Pyrazoles can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, mitochondrial depolarization, generation of reactive oxygen species (ROS), and subsequent activation of caspase cascades (e.g., caspase-3).[4][7][13][14]

Caption: Intrinsic apoptosis pathway commonly modulated by pyrazole compounds.

Cell Cycle Regulation: Certain pyrazole derivatives function as inhibitors of cyclin-dependent kinases (CDKs), which are master regulators of cell cycle progression.[4][8][15] By inhibiting CDKs, such as CDK2, these compounds can block the transition between cell cycle phases (e.g., at the G1/S or G2/M checkpoints), thereby halting proliferation and often leading to apoptosis.[2][5][6]

Caption: Inhibition of CDK2-mediated cell cycle progression by pyrazole compounds.

Conclusion

The preliminary cytotoxicity screening of novel pyrazole compounds is a fundamental and critical stage in the identification of promising anticancer drug candidates. The data and protocols presented in this guide highlight the potential of this chemical scaffold to yield potent and selective cytotoxic agents. The standardized methods for in vitro evaluation, such as the MTT assay, apoptosis analysis, and cell cycle profiling, provide a robust framework for initial characterization. Understanding the impact of these compounds on key signaling pathways, including apoptosis and cell cycle regulation, is crucial for elucidating their mechanisms of action. Further investigation into structure-activity relationships, target specificity, and in vivo efficacy of the most promising pyrazole derivatives is warranted to advance their development as next-generation cancer therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 6. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

- 9. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. DSpace [tutvital.tut.ac.za]

- 13. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 15. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. texaschildrens.org [texaschildrens.org]

- 19. static.igem.wiki [static.igem.wiki]

Methodological & Application

Application Notes: Synthesis of 5-Amino-1-isopropyl-1H-pyrazol-3-ol

Introduction The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, appearing in numerous drugs with diverse pharmacological activities, including anti-inflammatory, anti-tumor, and antidepressant properties. The specific substituted pyrazole, 5-Amino-1-isopropyl-1H-pyrazol-3-ol (CAS No: 78317-68-7), serves as a valuable synthetic intermediate for the development of more complex molecules, particularly in the domain of drug discovery. Its bifunctional nature, featuring both an amino group and a hydroxyl group on the pyrazole ring, makes it an ideal building block for creating libraries of compounds for screening, such as potential kinase inhibitors for oncology research.

Principle of Synthesis The synthesis of 1-substituted 5-aminopyrazol-3-ols is most commonly achieved via a cyclocondensation reaction. This protocol details the reaction between a substituted hydrazine (isopropylhydrazine) and a β-ketonitrile derivative (ethyl cyanoacetate). The reaction is typically facilitated by a base, such as sodium ethoxide, in an alcoholic solvent. The process involves an initial nucleophilic attack by the hydrazine on the ester carbonyl of ethyl cyanoacetate, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable pyrazol-3-ol ring system.

Experimental Protocol

1. Materials and Reagents

-

Isopropylhydrazine hydrochloride (or free base)

-

Ethyl cyanoacetate

-

Sodium metal

-

Absolute Ethanol (200 proof, anhydrous)

-

Diethyl ether (anhydrous)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1M solution

-

Deionized water

2. Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Standard laboratory glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

-

Filtration apparatus (Büchner funnel)

-

Thin Layer Chromatography (TLC) plates and chamber

3. Safety Precautions

-

Sodium Metal: Highly reactive and flammable. Handle under an inert atmosphere or in a dry environment. Reacts violently with water. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Isopropylhydrazine: Toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood. Avoid inhalation and skin contact.

-

Solvents: Ethanol and diethyl ether are highly flammable. Ensure no open flames or spark sources are nearby.

-

Always wear appropriate PPE throughout the procedure.

4. Synthesis Procedure

Step 4.1: Preparation of Sodium Ethoxide Solution

-

In a dry 250 mL three-neck flask equipped with a reflux condenser and magnetic stir bar, add 80 mL of absolute ethanol under a dry atmosphere (e.g., nitrogen or argon).

-

Carefully add small, freshly cut pieces of sodium metal (2.3 g, 100 mmol) to the ethanol in portions. The reaction is exothermic and will generate hydrogen gas. Allow the gas to vent through the condenser.

-

Stir the mixture until all the sodium has completely dissolved to form a clear solution of sodium ethoxide. This may require gentle heating.

Step 4.2: Cyclocondensation Reaction

-

To the freshly prepared sodium ethoxide solution, add isopropylhydrazine hydrochloride (11.0 g, 100 mmol). If using isopropylhydrazine free base, use the corresponding molar equivalent. Stir for 15 minutes.

-

Place 11.3 g (100 mmol) of ethyl cyanoacetate into the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.

-

After the addition is complete, heat the mixture to reflux (approximately 78°C) using a heating mantle.

-

Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

Step 4.3: Workup and Isolation

-

Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

-

Carefully evaporate the ethanol solvent using a rotary evaporator.

-

Dissolve the resulting residue in 100 mL of deionized water.

-

Cool the aqueous solution in an ice bath and neutralize it by slowly adding 1M HCl until the pH is approximately 7. A precipitate may form.

-

Extract the aqueous layer three times with 75 mL of ethyl acetate.

-

Combine the organic extracts and wash them once with 50 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4.4: Purification

-

The crude product, a solid or viscous oil, can be purified by recrystallization.

-